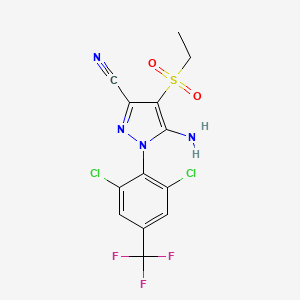

Ethiprole-sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfonylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2F3N4O2S/c1-2-25(23,24)11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTQRPFDKIRFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894813 | |

| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfonyl)-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120068-68-0 | |

| Record name | 1H-Pyrazole-5-amino-3-cyano, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfonyl)-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-PYRAZOLE-5-AMINO-3-CYANO, 1-(2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL)-4-(ETHYLSULFONYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3MPD917WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Chemical Transformation Pathways of Ethiprole Sulfone

Oxidative Formation Mechanisms from Ethiprole (B1671408)

Ethiprole-sulfone is predominantly formed through oxidative processes, both biologically mediated and abiotically occurring in environmental compartments.

In biological systems, the oxidation of Ethiprole to this compound is a major metabolic pathway. This transformation is largely mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in various organisms. Studies have shown that this metabolic sulfone formation is more rapid for Ethiprole compared to its analogue, Fipronil (B1672679) researchgate.netnih.govacs.org. The process involves the oxidation of the ethylsulfinyl group of Ethiprole to a sulfone researchgate.netacs.orgfao.org. This oxidative conversion is often NADPH-dependent and can be inhibited by CYP450 inhibitors, confirming the enzymatic nature of the reaction unl.eduunl.edu.

In agricultural settings, such as in rice cultivation, Ethiprole applied to soil undergoes metabolism, predominantly through oxidation to sulfone compounds, leading to the formation of this compound fao.org. This biological transformation is a key route by which this compound enters the environment.

Beyond biological systems, Ethiprole can also undergo abiotic oxidation in environmental matrices like soil and water, leading to the formation of this compound. While biological oxidation is often highlighted as the primary route, chemical oxidation can also contribute to the presence of this compound in the environment acs.org. In soil, for instance, a rapid decrease in Ethiprole concentration can be accompanied by the formation of sulfone and photodegradation products acs.org. Oxidative transformations are noted to prevail in aquatic environments oup.com.

Photochemical Degradation Dynamics of this compound

The susceptibility of this compound to photodegradation is an important factor in its environmental fate, though research specifically on this compound's photolysis is less extensive than for Ethiprole itself.

Studies investigating the photodegradation of Ethiprole have provided insights into the potential pathways and stability of its related compounds, including this compound. In buffered aqueous solutions (pH 5) under artificial sunlight, this compound has demonstrated a half-life (DT50) of approximately 15 hours fao.org. While the primary photodegradation pathways for Ethiprole itself involve cyclization/dechlorination and hydroxylation/dechlorination to form benzimidazole (B57391) derivatives, Ethiprole with an oxidized or reduced ethylsulfinyl group (which could include this compound or related structures) has been observed as a minor photodegradation product researchgate.netnih.gov. The didechlorinated products of Ethiprole exhibit higher photostability compared to Ethiprole itself researchgate.netnih.gov.

The rate and extent of photochemical transformation are significantly influenced by the light spectrum and intensity. Shallow surface waters, where UV light can penetrate effectively, are particularly susceptible to phototransformation processes fao.org. Studies on related compounds like Fipronil have quantified light intensities, such as ≤2,800 μW/cm² at 365 nm under intense summer sunlight oup.com, indicating the critical role of solar irradiance in driving these reactions. The use of UV lamps and artificial sunlight in laboratory studies aims to simulate these environmental conditions to determine degradation kinetics fao.orgresearchgate.net.

Hydrolytic Stability and Pathways under Varying Environmental Conditions

This compound exhibits a degree of stability under various hydrolytic conditions, although minor degradation can occur under specific elevated temperature and pH regimes.

This compound has been found to be stable under pasteurization (pH 4, 90 °C, 20 minutes) and typical cooking conditions (pH 5, 100 °C, 60 minutes) fao.org. However, minor degradation was observed under sterilization (pH 6, 120 °C, 20 minutes) and prolonged cooking (pH 7, 100 °C, 40 minutes) conditions fao.org. Under these more extreme conditions, this compound-amide was identified as a minor degradation product, with approximately 4% and 3% radioactivity detected at pH 6/120°C/20min and pH 7/100°C/40min, respectively fao.org.

While Ethiprole itself shows gradual hydrolysis at pH 9.0 with a half-life of 121 days, with the primary degradation pathway being the formation of an amide form, specific hydrolytic pathways for this compound under a broad range of environmental pH values (e.g., pH 4, 5, 7, 9) are less extensively detailed in the provided literature, beyond the specific high-temperature processing conditions fao.orgfsc.go.jp. The general stability of this compound suggests it may persist longer in environments where hydrolysis is a primary degradation route.

Compound List

Environmental Fate and Persistence of Ethiprole Sulfone

Fate in Soil Systems

Information regarding the specific degradation rates, half-lives, and mobility characteristics of Ethiprole-sulfone in soil systems is limited in the reviewed literature.

Specific degradation rates and half-lives for this compound in diverse soil types have not been extensively documented. This compound is formed via the oxidation of Ethiprole's sulfoxide (B87167) group fsc.go.jpfao.org. The parent compound, Ethiprole (B1671408), exhibits aerobic soil half-lives that vary depending on soil type, ranging from approximately 30 to 71 days fsc.go.jpfao.org.

Specific adsorption/desorption coefficients (such as Koc values) and detailed mobility data for this compound in soil are not extensively reported. However, it is noted that metabolites of similar phenylpyrazole insecticides, including sulfone derivatives, are generally considered to possess low mobility in soil due to their adsorption to soil particles chemsafetypro.comresearchgate.netca.govepa.gov.

Behavior in Aquatic Environments

The behavior of this compound in aquatic environments has been investigated, particularly concerning its degradation in water and water-sediment systems.

Specific data on the degradation and persistence of this compound within water-sediment systems is limited. This compound has been identified as a minor degradation product in aerobic water-sediment systems, where Ethiprole is primarily transferred to the sediment and reduced to Ethiprole-sulfide fsc.go.jp. No specific half-life values for this compound in these combined systems were found.

The photochemical breakdown of this compound in buffered aqueous solutions under artificial sunlight has been studied. The reported half-life (DT50) for this compound under these conditions is approximately 15 hours fsc.go.jp.

Data Summary

The following table summarizes the available half-life data for this compound in environmental compartments.

| Compound Name | Environmental Compartment | Condition | Half-life (DT50) | Source |

| This compound | Aqueous solution | Photodegradation, buffered, irradiated | ~15 hours | fsc.go.jp |

Compound Names

| Common Name |

| Ethiprole |

| This compound |

Long-Term Environmental Persistence Assessment in Various Matrices

This compound, a significant metabolite of ethiprole, exhibits varying degrees of persistence across different environmental compartments, including soil and water. Understanding its long-term persistence is crucial for comprehensive environmental risk assessments.

In aquatic environments, the fate of this compound is also a consideration. Research on fipronil (B1672679), a related compound, shows that its photodegradation in water is rapid, with a half-life of approximately 3.63 hours epa.gov. However, some fipronil metabolites, such as MB46513, have shown persistence in water-sediment systems with half-lives of 78–92 days apvma.gov.au. For this compound specifically, studies have indicated its presence in wastewater samples, with concentrations remaining stable for 60 days mdpi.com. While direct long-term persistence data (e.g., DT50 values) for this compound in water and sediment are not explicitly provided in the search results, its stability in wastewater suggests a potential for persistence in aquatic systems. Furthermore, studies investigating the degradation of ethiprole in water found that ethiprole readily photodegraded in aqueous solutions with a DT50 of 3.69–13.7 hours researchgate.net. However, the persistence of its degradation products, including this compound, requires careful monitoring due to their potential environmental impact researchgate.net.

Data Table: Persistence Indicators for Related Phenylpyrazole Compounds

The following table summarizes persistence data for fipronil and its metabolites, which can serve as a comparative reference for understanding the potential long-term environmental persistence of this compound, given the structural similarities within the phenylpyrazole class.

| Compound/Metabolite | Environmental Matrix | Persistence Metric (Half-life) | Conditions/Notes | Source |

| Fipronil | Aerobic mineral soil | 128 to 300 days | Moderately persistent to persistent | epa.gov |

| Fipronil | Field (soil) | 9 to 16 months | Combined fipronil residues (including metabolites) | epa.gov |

| Fipronil | Field (soil) | 139 and 124 days | Applied at 1500 g ac/ha or 750 g ac/ha | apvma.gov.au |

| Fipronil | Water (photodegradation) | 3.63 hours | Major route of degradation in aquatic environment | epa.gov |

| MB46513 (Fipronil metabolite) | Water-sediment system | 78–92 days | Persistent in water and whole system | apvma.gov.au |

| Ethiprole | Rice husks | 2.68–8.99 days | Dissipation half-life | researchgate.net |

| Ethiprole + metabolites | Rice husks | 5.20–16.2 days | Combined dissipation half-life | researchgate.net |

| This compound | Wastewater | Stable for 60 days | Concentration remained stable | mdpi.com |

Biotic Transformation and Metabolism of Ethiprole Sulfone

Metabolism in Plant Systems

The metabolic processing of ethiprole (B1671408) in plants primarily involves oxidation, leading to the formation of ethiprole-sulfone. The subsequent uptake, translocation, and further metabolism of this sulfone derivative have been studied in several key agricultural crops.

Ethiprole is generally considered a non-systemic insecticide. epa.gov Its movement and the distribution of its metabolites, including this compound, within plant tissues are therefore limited.

Rice (Oryza sativa): Studies on rice have shown that after application, residues of ethiprole and its metabolite this compound are detectable in various parts of the plant, including the rice husks. researchgate.net

Cotton (Gossypium hirsutum): In cotton, radioactivity from labeled ethiprole was found in the cottonseeds, indicating some degree of translocation. Ethiprole was detected at levels of 1.4% to 7.0% of the total radioactive residue (TRR) in the seeds, while the main metabolite, this compound, was present at 2.1% to 2.9% TRR.

Sweet Peppers (Capsicum annuum): When applied to sweet peppers, the majority of radioactivity was found in the leaves. Translocation to the fruit was minimal, with radioactivity in the fruit not exceeding 1% of the total radioactivity in the entire plant at any point during the study.

The primary metabolic pathway for ethiprole in crops such as rice, cotton, and sweet peppers is the oxidation of the ethylsulfinyl group to form this compound. This sulfone is often the major metabolite observed.

The key metabolic reactions include:

Oxidation: The sulfoxide (B87167) group of the parent ethiprole is oxidized to produce the sulfone form, this compound.

Hydrolysis: The nitrile group (-CN) can be hydrolyzed to form an amide group (-CONH2). This can occur on either the parent compound to form ethiprole amide or on this compound to form ethiprole sulfone amide.

In sweet peppers, the main metabolic transformations were the oxidation to this compound and the hydrolysis of the nitrile group to form ethiprole amide. On the harvest day, this compound accounted for 16.4% of the total radioactive residue in the fruits, while the parent compound was at 60% TRR. In rice, this compound was also identified as the main metabolite, constituting 20% and 34.6% of the TRR in husked rice and straw, respectively.

| Crop | Metabolite | Metabolic Pathway | Residue Finding (% of TRR) |

|---|---|---|---|

| Rice | This compound | Oxidation | 20% (Husked Rice), 34.6% (Straw) |

| Cotton | This compound | Oxidation | 2.1 - 2.9% (Seeds) |

| Sweet Peppers | This compound | Oxidation | 16.4% (Fruit) |

| Sweet Peppers | Ethiprole amide | Hydrolysis | 5.3% (Fruit) |

Biotransformation in Aquatic Organisms

The transformation of ethiprole and its sulfone metabolite in aquatic environments is influenced by the type of organism, with distinct pathways observed in algae and fish. Enantioselectivity plays a crucial role in these metabolic processes.

Studies using the aquatic plant Chlorella pyrenoidosa have revealed distinct metabolic pathways for ethiprole depending on the location of the metabolism. nih.govresearchgate.net In the surrounding algae suspension, the major metabolite was ethiprole amide, formed through hydrolysis. nih.gov However, within the algae cells themselves, ethiprole sulfide (B99878) was the main metabolite, suggesting that reduction is the primary metabolic pathway inside the organism. nih.govresearchgate.net

In zebrafish (Danio rerio), the biotransformation of ethiprole leads to several metabolites, including ethiprole sulfone, ethiprole sulfide, and ethiprole amide. researchgate.net Research has shown that the metabolic pathways are enantioselective, meaning the different spatial arrangements (enantiomers) of the parent compound are processed differently. researchgate.net Notably, the metabolite this compound was detected only in zebrafish that had been treated with the S-enantiomer of ethiprole, indicating a specific metabolic route for this isomer. researchgate.net

Enantioselectivity is a significant factor in the metabolism of ethiprole in aquatic organisms.

In Algae (Chlorella pyrenoidosa): Different enantiomers are metabolized at different rates. In the algae suspension, S-ethiprole was metabolized more rapidly than R-ethiprole. nih.gov Conversely, R-ethiprole was preferentially accumulated and metabolized within the algae cells. nih.govresearchgate.net The alga has a limited capacity to convert one enantiomer into the other. nih.govresearchgate.net

In Fish (Danio rerio): Zebrafish also exhibit enantioselective metabolism. researchgate.net R-ethiprole was preferentially accumulated and metabolized in the fish. researchgate.net The metabolic pathways for the R- and S-enantiomers were found to be different, highlighted by the fact that this compound was formed exclusively from the S-ethiprole enantiomer. researchgate.net

| Organism | Enantiomer | Metabolic Observation | Key Metabolite(s) |

|---|---|---|---|

| Algae (C. pyrenoidosa) | S-ethiprole | Metabolized faster in suspension. nih.gov | Ethiprole amide (in suspension) nih.gov |

| R-ethiprole | Preferentially accumulated and metabolized in algae cells. nih.govresearchgate.net | Ethiprole sulfide (in algae) nih.gov | |

| Zebrafish (Danio rerio) | S-ethiprole | Undergoes a specific metabolic pathway. researchgate.net | This compound researchgate.net |

| R-ethiprole | Preferentially accumulated and metabolized. researchgate.net | Not specified as sulfone |

Biotransformation in Mammalian Models (Focusing on metabolic pathways)

In mammalian systems, orally administered Ethiprole is extensively metabolized, with this compound being a major metabolite. fao.org The primary metabolic pathways involve a series of reactions. One of the three main initial pathways is the oxidation of the sulfoxide group of the parent Ethiprole molecule to form this compound. fao.org

Following its formation, this compound can undergo several further metabolic transformations:

Alkyl hydroxylation and oxidation : The sulfone can be hydroxylated to create this compound-hydroxide, which is then further oxidized to form this compound-carboxy. fao.org

Conjugation : The hydroxylated sulfone intermediate can be conjugated with sulfuric acid. fao.org

Hydrolysis : The nitrile group of this compound can be hydrolyzed to its amide, resulting in the formation of this compound-amide. fao.org

Oxidative dealkylation : This process on the sulfone leads to the formation of Ethiprole-sulfonic acid. fao.org

Studies in rats indicate that the excretion of Ethiprole and its metabolites is largely complete within 48 to 96 hours. who.int The primary route of elimination is through the feces, largely via the bile. who.intfsc.go.jp In one study with a low dose, male rats excreted approximately 67% of the dose in feces and 11% in urine, while females excreted about 55% in feces and 30% in urine over 168 hours. who.int The pattern of metabolites found in urine was similar for both male and female rats, with major components including the sulfonic acid and this compound-carboxy (in females). fao.org

The biotransformation of Ethiprole to this compound is primarily facilitated by the Cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net Specifically, research has identified human-expressed CYP3A4 as a key enzyme in this metabolic oxidation. nih.govresearchgate.net In vivo studies in mice have also shown that the formation of the sulfone metabolite occurs in both the brain and the liver. nih.govresearchgate.net Comparative studies have noted that the metabolic conversion to the sulfone form is more rapid for Ethiprole than for the related compound, Fipronil (B1672679). nih.govresearchgate.net

Accumulation and Elimination in Biological Matrices (excluding toxicological endpoints)

The potential for Ethiprole and its metabolites to accumulate in aquatic organisms has been investigated. In zebrafish (Danio rerio), the bioconcentration factor (BCF) for the parent compound, rac-Ethiprole, was determined after a 21-day exposure period. nih.govresearchgate.net

| Organism | Compound | Bioconcentration Factor (BCF) |

|---|---|---|

| Zebrafish (Danio rerio) | rac-Ethiprole | 17 |

Studies on the elimination of Ethiprole and its metabolites from biological systems show relatively rapid depuration. Following a 21-day accumulation phase, the half-lives for Ethiprole and its metabolites, including this compound, were determined in zebrafish during a 7-day metabolism period. nih.govresearchgate.net In algae, the half-life of the parent compound was also measured. nih.gov

| Organism | Compound(s) | Half-Life (t½) |

|---|---|---|

| Zebrafish (Danio rerio) | rac-Ethiprole and its metabolites | 0.44 - 2.99 days |

| Algae (Chlorella pyrenoidosa) | rac-Ethiprole | 13.6 days (in algae suspension) |

Occurrence and Environmental Monitoring of Ethiprole Sulfone Residues

Detection in Agricultural Ecosystems

In agricultural settings, the use of ethiprole (B1671408) on crops leads to the presence of its sulfone metabolite in both the plants and the soil.

Studies have shown that ethiprole can rapidly convert to ethiprole-sulfone within plant matrices. nih.gov The concentration of these residues varies depending on the crop, application methods, and pre-harvest intervals.

Rice: Field experiments in China have demonstrated that ethiprole and its sulfone metabolite are primarily found in rice husks and straw rather than in the brown rice itself. nih.gov In one study, the terminal residues of ethiprole and its metabolites at a 21-day pre-harvest interval were less than 0.011 mg/kg in brown rice, 0.25 mg/kg in rice husks, and 0.20 mg/kg in rice straw. nih.govresearchgate.net Metabolism studies on rice after soil application indicate that this compound is the most abundant metabolite, detected in all samples at levels between 18–23% of the total radioactive residue (TRR). fao.org Another evaluation noted that in husked rice, this compound (referred to as metabolite B) accounted for 20% of the TRR, while the parent compound was 67%. fsc.go.jp

Table 1: this compound Residue Levels in Rice Matrices

| Rice Matrix | Residue Level (mg/kg) | Notes | Source |

|---|---|---|---|

| Brown Rice | <0.011 | Terminal residues at 21-day pre-harvest interval. | nih.gov |

| Rice Husks | 0.25 | Terminal residues at 21-day pre-harvest interval. | nih.gov |

| Rice Straw | 0.20 | Terminal residues at 21-day pre-harvest interval. | nih.gov |

| Husked Rice | Accounts for 20% of Total Radioactive Residue (TRR) | From a metabolism study. | fsc.go.jp |

Tea: For tea, residual tests have been conducted for both ethiprole and its sulfone metabolite. fsc.go.jp In one instance, the highest residue value for the parent compound in unrefined tea leaves was 3.18 mg/kg seven days after application, which decreased over time. fsc.go.jp The U.S. Environmental Protection Agency has established an import tolerance for residues of ethiprole, including its metabolites, in dried tea at 30 ppm. epa.gov

Cotton: In cotton, the main metabolic pathway is the production of the sulfone form via oxidation. fsc.go.jp Metabolism studies revealed that the main metabolite detected in cottonseeds was this compound, accounting for 2.1% to 2.9% of the TRR. fsc.go.jp

Sweet Pepper: The metabolism of ethiprole has also been investigated in sweet pepper following foliar application. fao.org Analytical methods have been developed for the determination of ethiprole and its sulfone metabolite in plant commodities for data collection purposes. federalregister.gov

This compound is a primary degradation product of ethiprole in soil. fsc.go.jp The persistence of the parent compound, and consequently the formation of the sulfone metabolite, is influenced by soil type and conditions. The half-life of ethiprole in silt loam soil was reported to be 71 days, while in sandy loam soil it was 30 days. fsc.go.jp One of the main degradation pathways in these aerobic soil conditions is the oxidation of the sulfoxide (B87167) group to produce the sulfone form. fsc.go.jp

Table 2: Ethiprole Degradation and this compound Formation in Soil

| Soil Type | Parent Compound Half-Life (Days) | Primary Degradation Pathway | Source |

|---|---|---|---|

| Silt Loam | 71 | Oxidation to sulfone form | fsc.go.jp |

| Sandy Loam | 30 | Oxidation to sulfone form | fsc.go.jp |

Occurrence in Aquatic Environments

The potential for runoff from agricultural lands means that ethiprole and its metabolites, including this compound, can contaminate aquatic ecosystems.

Monitoring has confirmed the presence of ethiprole in multiple rivers and lakes, sometimes at concentrations equal to or higher than its analogue, fipronil (B1672679). nih.gov The insecticide may enter water bodies through surface runoff after agricultural application. nih.gov While specific concentration data for this compound in these reports is limited, its formation from the parent compound in aquatic environments is a recognized transformation pathway. fao.org Long-term monitoring studies are crucial for understanding trends in pesticide concentrations in surface water, which are influenced by factors like usage patterns and hydrological conditions. nih.gov

Studies of ethiprole's fate in water-sediment environments have been conducted. fao.org Under anaerobic conditions in a water-sediment system, ethiprole is unlikely to persist. fao.org However, the formation of this compound is part of the metabolic pathway in such systems. fao.org Given that compounds like fipronil and its metabolites have a strong affinity for soils and can be transported to surface waters, it is plausible that this compound may also accumulate in sediments, though specific monitoring data is not widely available in the reviewed sources. nih.gov

Monitoring in Other Environmental Compartments

While monitoring efforts have focused on agricultural and aquatic systems, information regarding the presence of this compound in other environmental compartments, such as air or biota, is not extensively documented in the provided search results. The comprehensive assessment of the environmental fate of this compound would necessitate monitoring across a broader range of environmental matrices.

Detection in Indoor Dust Samples

A thorough review of scientific literature reveals a significant gap in research concerning the presence of this compound in indoor environments. To date, no published studies have specifically investigated or reported the detection of this compound residues in indoor dust samples. While research is available on other phenylpyrazole insecticides, such as fipronil, and their metabolites in household dust, these findings cannot be extrapolated to this compound. The distinct chemical structure and usage patterns of Ethiprole may lead to different environmental distribution and persistence characteristics. Consequently, there is currently no available data to present on the detection, concentration levels, or frequency of this compound in indoor dust. This highlights a need for future research to understand the potential for human exposure to this compound within residential settings.

Occurrence in Non-Target Organisms (Focus on detection, not effects)

This compound, a major metabolite of the insecticide Ethiprole, has been detected in various non-target organisms and environmental compartments as a result of the metabolic breakdown of the parent compound. Monitoring studies and metabolic research have identified the presence of this compound residues in plants, animals, and aquatic microorganisms.

In agricultural settings, the application of Ethiprole can lead to the formation and persistence of this compound in crops. For instance, metabolism studies in rice have shown that this compound is a significant metabolite. Following the application of Ethiprole, both the parent compound and this compound are absorbed by the plant. Similarly, studies on cotton have identified this compound as a primary metabolic product. The main metabolic pathway in cotton involves the oxidation of Ethiprole's sulfoxide group to form the sulfone. fsc.go.jp In sweet peppers, this compound has also been identified as the main metabolite found in mature red fruits. nih.gov

The occurrence of this compound is not limited to flora. Livestock can be exposed to Ethiprole through their feed, leading to the metabolization and accumulation of this compound in their tissues. In studies conducted on poultry, this compound was found to be the major residue component in various tissues, including the liver, muscle, and fat, as well as in eggs. fao.org

Aquatic ecosystems are also susceptible to contamination with Ethiprole and its metabolites. In a study on the aquatic plant Chlorella pyrenoidosa, five metabolites of ethiprole were synthesized and studied, including ethiprole sulfone. nih.gov While ethiprole sulfide (B99878) was identified as the main metabolite in the algae itself, the study's focus on synthesizing and evaluating ethiprole sulfone indicates its relevance as a known transformation product in aquatic environments. nih.gov

The following tables present a summary of the detection of this compound in various non-target organisms as documented in research literature.

Table 1: Detection of this compound in Agricultural Crops

| Crop | Detection Status | Notes |

|---|---|---|

| Rice | Detected | A major metabolite following Ethiprole application. fsc.go.jp |

| Cotton | Detected | A primary product of Ethiprole metabolism in the plant. fsc.go.jp |

| Sweet Peppers | Detected | The main metabolite found in mature red fruits. nih.gov |

Table 2: Detection of this compound in Livestock

| Animal | Tissue/Product | Detection Status | Notes |

|---|---|---|---|

| Poultry | Liver | Detected | Major residue component. fao.org |

| Muscle | Detected | Major residue component. fao.org | |

| Fat | Detected | Major residue component. fao.org | |

| Eggs | Detected | Major residue component. fao.org |

Table 3: Mention of this compound in Aquatic Organism Studies

| Organism | Study Focus | Detection in Organism |

|---|---|---|

| Chlorella pyrenoidosa (Algae) | Synthesis and evaluation of Ethiprole metabolites | This compound was synthesized for the study, indicating its importance as a metabolite. nih.gov |

Advanced Analytical Methodologies for Ethiprole Sulfone Research

Chromatographic Techniques for Separation and Identification

Chromatography plays a fundamental role in separating Ethiprole-sulfone from other matrix components and potential co-contaminants, facilitating its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC, particularly in reversed-phase mode, is a cornerstone for the analysis of this compound. Various studies have established HPLC methods using C18 stationary phases, often coupled with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, such as ammonium (B1175870) formate (B1220265) or formic acid solutions nih.govfao.orgjst.go.jpresearchgate.netresearchgate.netlcms.czca.goveurl-pesticides.eu. These methods are frequently employed for the initial separation before mass spectrometric detection.

Research has also explored chiral HPLC for the enantiomeric separation of Ethiprole (B1671408), although this compound itself is not extensively detailed in chiral separation studies researchgate.netmz-at.de. Nevertheless, the development of HPLC methods has demonstrated good recoveries, typically ranging from 80% to over 99%, and achieved limits of quantification (LOQs) in the low parts-per-billion (ppb) or low milligrams-per-kilogram (mg/kg) range, often around 0.002 to 0.01 mg/kg nih.govresearchgate.neteurl-pesticides.eueurl-pesticides.eueuropa.eunih.govlcms.czthermofisher.com.

Table 6.1.1: Representative HPLC Conditions for Ethiprole and its Metabolites

| Technique | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference(s) |

| HPLC | C18 | Acetonitrile/Water | Varies | UV, MS/MS | fao.orgjst.go.jpresearchgate.netresearchgate.netca.goveurl-pesticides.eu |

| HPLC | C18 | Methanol/Ammonium Formate | Varies | MS/MS | jst.go.jpnih.gov |

| HPLC | CHIRALPAK® IB | n-Hexane/2-Propanol | 1.0 | UV | mz-at.de |

Gas Chromatography (GC) Methodologies

While HPLC is more prevalent for this compound due to its polarity, Gas Chromatography (GC) is also utilized, often in conjunction with mass spectrometry (GC-MS or GC-MS/MS). GC-ECD (Electron Capture Detector) has been reported as suitable for determining residues of parent Ethiprole and its metabolites in matrices like milk, eggs, and tissues federalregister.gov. GC-MS/MS methods have been developed for the simultaneous analysis of multiple pesticide residues, including Ethiprole and its related compounds, in various food matrices eurl-pesticides.eueurl-pesticides.eulcms.czepa.govgoogle.comresearchgate.net. The choice between GC and HPLC often depends on the specific matrix, the volatility of the analyte, and the desired sensitivity and selectivity.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC represents an advancement over traditional HPLC, offering faster analysis times, higher resolution, and improved sensitivity by utilizing smaller particle size columns and higher mobile phase flow rates. UHPLC coupled with mass spectrometry (UHPLC-MS/MS) has become a preferred technique for the sensitive determination of this compound lcms.czresearchgate.netgoogle.comthermofisher.comnih.govkosfaj.org. Studies have employed UHPLC systems with columns such as ACQUITY UPLC BEH C18 google.com and have reported excellent linearity, recoveries, and low LOQs, often below 0.01 mg/kg lcms.czthermofisher.comnih.govkosfaj.org. The use of microflow UHPLC with 1.0 mm i.d. columns, for instance, has been shown to enhance sensitivity and reduce solvent consumption thermofisher.com.

Table 6.1.3: Representative UHPLC Conditions for Ethiprole and its Metabolites

| Technique | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference(s) |

| UHPLC | ACQUITY UPLC BEH C18 | Formic Acid Water / Methanol | 0.30 | MS/MS | google.com |

| UHPLC | C18 (1.0 mm i.d.) | Varies | 100 | MS/MS | thermofisher.com |

| UHPLC | Varies | Acetonitrile/Water | Varies | MS/MS | lcms.cznih.govkosfaj.org |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation, is indispensable for the definitive identification and precise quantification of this compound. Tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity, making it the method of choice.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely recognized as the gold standard for the analysis of this compound due to its ability to provide both separation and highly specific detection nih.govfao.orgresearchgate.netresearchgate.netlcms.czca.goveurl-pesticides.eueurl-pesticides.eunih.govlcms.czthermofisher.comnih.govgoogle.comresearchgate.netnih.govkosfaj.orgresearchgate.netresearchgate.neteuropa.eunih.gov. This technique is routinely used for residue monitoring in various agricultural and food products. The analysis typically involves electrospray ionization (ESI), often in negative ion mode for Ethiprole and its related compounds, and detection in Multiple Reaction Monitoring (MRM) mode for targeted quantification ca.goveurl-pesticides.eunih.gov.

Validated LC-MS/MS methods consistently report high recoveries (often >80%) and low LOQs, crucial for meeting regulatory requirements. For instance, LOQs as low as 0.002 mg/kg have been reported for enforcement purposes in dry commodities europa.eunih.gov. The linearity of response is generally excellent, with correlation coefficients (R²) frequently exceeding 0.99, ensuring reliable quantification lcms.czthermofisher.comthermofisher.comresearchgate.net. Studies have also addressed matrix effects, which can influence ionization efficiency, by employing matrix-matched calibration standards lcms.czlcms.cz.

Table 6.2.1: Representative LC-MS/MS Validation Parameters for this compound

| Matrix Type | LOQ (mg/kg) | Recovery (%) | RSD (%) | Linearity (R²) | Detection Mode | Reference(s) |

| Plant Matrices | 0.002 | 86.4–99.0 | 0.575–9.38 | N/A | MS/MS | nih.gov |

| Wheat Grain | 0.002 | 76–116 | <15 | >0.99 | MS/MS | thermofisher.com |

| Rice | 0.003 | 87.4–97.8 | 3.1–9.3 | N/A | MS/MS | researchgate.net |

| Eggs | 0.005 | 95–115 | 0.8–4.1 | >0.999 | MS/MS (neg) | lcms.cznih.gov |

| Animal Products | 0.08–0.82 | 62.6–119.5 | <15 | >0.9990 | UHPLC-MS/MS | nih.gov |

| Dry Commodities | 0.002 | N/A | N/A | N/A | LC-MS/MS | europa.eunih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is also employed for the analysis of Ethiprole and its metabolites, often serving as a complementary technique to LC-MS/MS or for specific matrices where GC is more suitable researchgate.neteurl-pesticides.eueurl-pesticides.eulcms.czepa.govgoogle.comresearchgate.net. GC-MS/MS methods, utilizing triple quadrupole mass spectrometers in MRM mode, are capable of sensitive and selective detection. While less frequently cited for this compound compared to LC-MS/MS, GC-MS provides an alternative analytical pathway, particularly when coupled with appropriate sample preparation techniques like QuEChERS eurl-pesticides.eulcms.cz. The identification of compounds by GC-MS relies on retention time and mass spectral fragmentation patterns, ensuring specificity.

Compound Names:

| Common Name | Other Names/Codes | Chemical Formula | Molecular Weight ( g/mol ) |

| Ethiprole | RPA107382 | C₁₃H₉Cl₂F₃N₄OS | 397.2 |

| This compound | RPA 097973 | C₁₃H₉Cl₂F₃N₄O₂S | 413.2 |

| Ethiprole-amide | RPA112916 | C₁₃H₁₀Cl₂F₃N₅OS | 399.2 |

Enantioselective Analytical Approaches for this compound

Determination of Enantiomeric Ratios in Complex Matrices

Ethiprole, a phenylpyrazole insecticide, possesses a chiral center, meaning it exists as enantiomers (stereoisomers that are non-superimposable mirror images). The "sulfone" derivative, this compound, may also exhibit chirality, depending on its specific structure. The differential biological activity and environmental fate of enantiomers necessitate methods capable of separating and quantifying them in complex matrices such as food, soil, and water.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with chiral stationary phases (CSPs), is a primary technique for enantiomeric separation mdpi.comresearchgate.netmz-at.de. These methods allow for the resolution of enantiomers, enabling the determination of enantiomeric ratios (ER) or enantiomeric excess (ee) in environmental and agricultural samples mdpi.comresearchgate.netresearchgate.netacs.org. While research has extensively explored the enantioseparation of parent compounds like fipronil (B1672679) and flufiprole, specific studies detailing the enantiomeric separation of this compound in complex matrices are emerging, with general phenylpyrazole insecticide enantiomeric analysis providing a framework mdpi.comresearchgate.netmz-at.deresearchgate.net. For instance, studies on related phenylpyrazoles have demonstrated successful enantiomeric separation using various chiral columns, often employing hexane (B92381) or petroleum ether-based mobile phases with alcohol modifiers researchgate.netmz-at.de.

Immunochemical Assays for this compound Detection

Immunochemical assays offer a highly sensitive and specific approach for detecting pesticides and their metabolites, including this compound. These methods leverage the high affinity and specificity of antibodies to bind target analytes.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

ELISA is a widely used immunochemical technique for the quantitative detection of analytes. The development of ELISA for this compound typically involves the production of specific antibodies against the compound or a closely related hapten conjugate. These assays can achieve high sensitivity, with reported detection limits in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range for similar pesticide analyses researchgate.net. For example, ELISAs developed for fipronil and its sulfone metabolite have demonstrated good recovery (90-109%) and agreement with LC-MS/MS methods, indicating their potential for accurate quantification in biological matrices researchgate.net. The development process focuses on optimizing antibody production, assay buffer composition, and detection systems to maximize sensitivity and specificity for this compound.

Antibody-Based Biosensors for Rapid Screening

Antibody-based biosensors represent an advancement over traditional immunoassays, offering rapid, on-site, and often portable detection capabilities. These systems integrate antibodies as the biorecognition element with a transducer that converts the binding event into a measurable signal (e.g., electrochemical, optical, or mass-based). For pesticide detection, such as fipronil, biosensors have been developed using antibodies immobilized on various platforms, including fiber optics and electrodes researchgate.netnih.govmdpi.com. These biosensors can achieve low detection limits (e.g., 0.032 μg/L for fipronil) and provide results rapidly, often within minutes mdpi.com. The development of antibody-based biosensors for this compound would follow similar principles, aiming for high specificity and sensitivity for rapid screening applications in environmental or food samples.

Method Validation and Quality Assurance in Analytical Research

Rigorous method validation and quality assurance (QA) are indispensable for ensuring the reliability and accuracy of analytical data generated for this compound. These processes confirm that the analytical method is fit for its intended purpose.

Assessment of Linearity, Accuracy, and Precision

Linearity: This parameter assesses the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated using standards at various concentrations, and linearity is typically evaluated using correlation coefficients (e.g., R² > 0.99) researchgate.netresearchgate.netnih.gov. Studies on related compounds like fipronil and its metabolites have shown excellent linearity over broad ranges, often exceeding 0.995 researchgate.netresearchgate.netbrjac.com.brpragolab.cz.

Accuracy: Accuracy refers to the closeness of agreement between the measured value and the true or accepted reference value. It is commonly assessed through recovery studies, where samples are spiked with known amounts of the analyte. Acceptable recovery values typically fall within the 70-120% range, with relative errors (RE) or relative standard deviations (RSD) below a specified threshold (e.g., < 5% or < 20%) researchgate.netresearchgate.netbrjac.com.brshimadzu.comnih.gov. For this compound, recovery studies on similar compounds have yielded results between 70% and 109% researchgate.netresearchgate.netbrjac.com.brnih.gov.

Precision: Precision measures the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (intra-laboratory variation), and reproducibility (inter-laboratory variation). Repeatability and intermediate precision are often expressed as relative standard deviation (RSD) or coefficient of variation (CV), with acceptable values generally below 10-20% researchgate.netresearchgate.netbrjac.com.brshimadzu.comnih.gov. For example, intra-day RSD values for related compounds have been reported as low as 1.1-6.4%, and inter-day RSD values as low as 1.2-5.8% researchgate.net.

Establishment of Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. These limits are crucial for determining the lowest possible residue levels that can be monitored in various matrices.

For this compound analysis, LOD and LOQ values are typically determined using methods such as those outlined by SANTE guidelines shimadzu.com. Studies on related pesticides and their metabolites have reported LOD values ranging from 0.007 ng/g to 0.2 μg/kg and LOQ values from 0.021 μg/kg to 0.5 μg/kg researchgate.netbrjac.com.brpragolab.czresearchgate.netscielo.br. For instance, a method for fipronil and its metabolites achieved LODs of 0.07-0.2 ng/g and LOQs of 0.2-0.5 ng/g in honey researchgate.net. Similarly, other studies have reported LODs as low as 0.012 μg/kg and LOQs as low as 0.031 μg/kg for various insecticides in sediment samples nih.gov. The specific LOD and LOQ for this compound would depend on the chosen analytical technique (e.g., LC-MS/MS, GC-MS/MS) and the matrix being analyzed.

Compound List:

Ethiprole

this compound

Fipronil

Flufiprole

Fipronil sulfone

Ethiprole amide

Ethiprole sulfide (B99878)

Desethylsulfinyl ethiprole

Ethiprole sulfone amide

Emerging Research Frontiers and Methodological Innovations in Ethiprole Sulfone Studies

Application of Advanced Spectroscopic Techniques for In-Situ Analysis

Traditional methods for detecting ethiprole-sulfone, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are highly accurate but are primarily laboratory-based, requiring sample collection, transportation, and preparation. A significant research frontier is the development of advanced spectroscopic techniques for rapid, on-site, and in-situ analysis of pesticide metabolites in environmental matrices like soil and water. jpub.orgresearchgate.netufpr.br

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful and promising tool for this purpose. nih.gov SERS is a highly sensitive technique that can identify the unique vibrational fingerprint of a molecule. rsc.org The method involves placing the sample on a substrate containing plasmonic nanoparticles, typically made of gold or silver, which dramatically amplify the Raman scattering signal of the target analyte. rsc.orgspectroscopyonline.com This enhancement allows for the detection of trace amounts of pesticides. spectroscopyonline.com

While specific applications of SERS for this compound have yet to be detailed in published literature, its successful use for the in-situ detection of other pesticides on fruit surfaces and in solutions demonstrates its potential. researchgate.netacs.org Researchers have developed flexible and robust SERS substrates, such as silver nanoparticle and nanowire networks embedded in polydimethylsiloxane, which are reusable and improve the adsorption of target molecules. rsc.org The integration of SERS with portable Raman spectrometers could enable real-time, nondestructive analysis of this compound on various surfaces, revolutionizing environmental monitoring. acs.org

Development of Predictive Models for Environmental Fate and Distribution

Understanding the environmental fate and distribution of this compound is critical for assessing its persistence and potential exposure pathways. Predictive modeling is a key research area that complements experimental field studies by simulating the behavior of the compound under various environmental conditions. battelle.org

Kinetic models are frequently used to describe the dissipation of ethiprole (B1671408) and the formation and decline of its sulfone metabolite. Field studies on ethiprole in rice husks have utilized several kinetic models to calculate dissipation half-lives.

| Model Type | Description |

| Single First-Order (SFO) | Assumes the degradation rate is directly proportional to the concentration of the compound. |

| First-Order Multi-Compartment (FOMC) | Describes dissipation in a system with multiple compartments, where the compound can exist in different states of availability for degradation. |

| Double First-Order in Parallel (DFOP) | Assumes the compound degrades via two simultaneous first-order processes occurring in different compartments of the system. |

This table summarizes kinetic models used to study the dissipation of ethiprole and its metabolites.

Beyond these specific kinetic models, the development of more comprehensive environmental fate models (EFMs) is a major frontier. mdpi.com These models, often used for regulatory risk assessment, integrate data on a compound's properties with environmental parameters (e.g., soil type, weather) to predict its movement and persistence in soil and water systems. battelle.orgresearchgate.net For agrochemicals, models such as the Soil and Water Assessment Tool (SWAT), TOXSWA, and AGRO are employed to estimate environmental concentrations.

A significant methodological innovation is the application of advanced statistical approaches to handle the inherent variability in experimental data. Bayesian inference, for example, has been proposed as a robust method to characterize the distribution of soil biodegradation half-lives for pesticides and their transformation products from diverse and sometimes limited datasets. nih.gov Such predictive models are urgently needed by regulatory authorities to manage existing chemicals and by industry to design less persistent compounds. nih.gov

Integration of Omics Technologies to Elucidate Biotransformation Pathways

Elucidating the precise pathways of how ethiprole is transformed into this compound and other metabolites is a complex task. The integration of "omics" technologies represents a methodological revolution in this field, offering a holistic view of the biological processes involved. nih.gov These technologies include genomics, transcriptomics, proteomics, and metabolomics. nih.govsemanticscholar.org

Metabolomics, in particular, is essential for identifying the full spectrum of metabolites generated during pesticide degradation. nih.govmdpi.com This approach utilizes high-resolution analytical techniques, primarily mass spectrometry combined with chromatography (e.g., UHPLC-Q-TOF/MS), to identify and quantify small molecules in a biological or environmental sample. nih.govresearchgate.net

A key study on the degradation of ethiprole in water and soil successfully applied these techniques to identify eleven degradation products under various conditions (pH, light, oxygen). nih.govresearchgate.net This research effectively serves as a metabolomics-based investigation into the biotransformation pathways of the parent compound.

| Compound ID | Transformation Pathway |

| This compound | Oxidation of the sulfoxide (B87167) group |

| Ethiprole-amide | Hydrolysis of the carbonitrile group |

| M401 | A newly characterized degradation product |

| M312 | A newly characterized degradation product |

| M399 | A detected degradation product |

This table presents some of the identified degradation products from the parent compound, ethiprole, as determined by mass spectrometry-based analysis. nih.govresearchgate.netfsc.go.jp

By identifying the genes and enzymes involved (genomics and proteomics) and the resulting metabolites (metabolomics), researchers can construct detailed biotransformation maps. researchgate.netresearchgate.net This integrated omics approach provides a deeper understanding of the mechanisms of degradation and the factors that influence the formation of metabolites like this compound. researchgate.net

Studies on the Role of Microbial Communities in this compound Degradation

The transformation and degradation of pesticides in the environment are largely driven by microbial activity. mdpi.com A major research frontier is the identification of specific microorganisms and microbial communities capable of degrading ethiprole and its metabolite, this compound. mdpi.com The primary pathway for the formation of this compound from its parent compound is the oxidation of the ethylsulfinyl group. fsc.go.jpnih.gov

While studies focusing specifically on microbial degradation of this compound are limited, extensive research on the structurally similar fipronil (B1672679) provides significant insights. Numerous studies have isolated and identified bacterial strains that can degrade fipronil, which also undergoes oxidation to form fipronil-sulfone. nih.govnih.gov These microorganisms are considered prime candidates for the bioremediation of sites contaminated with phenylpyrazole insecticides. proquest.com

| Microbial Genus | Relevance to Phenylpyrazole Degradation |

| Pseudomonas | Strains of this genus are known to degrade fipronil and other pesticides. nih.govagriculturejournals.cz |

| Bacillus | Various species have shown the ability to degrade fipronil in both liquid media and soil. nih.gov |

| Stenotrophomonas | S. acidaminiphila has been identified as capable of metabolizing fipronil. nih.gov |

| Rhodococcus | Identified as a potent degrader of fipronil. nih.gov |

| Streptomyces | This genus has been shown to be capable of degrading fipronil. proquest.com |

This table lists bacterial genera with demonstrated capabilities to degrade fipronil, a compound structurally related to ethiprole, suggesting their potential role in the degradation of ethiprole and this compound.

The metabolic reactions involved in fipronil degradation include oxidation, reduction, and hydrolysis, mediated by microbial enzymes such as cytochrome P450s and esterases. proquest.com Future research will likely focus on isolating and characterizing microbial consortia from ethiprole-contaminated environments and using metagenomic approaches to understand the functional genes and pathways responsible for the degradation of both the parent compound and this compound.

Exploration of Novel Analytical Biomarkers for Environmental Exposure Assessment

To assess environmental exposure to ethiprole, it is crucial to identify reliable analytical biomarkers. A biomarker of exposure is a measurable substance in an organism that indicates the presence of a chemical. epa.gov For many pesticides, the parent compound or its primary metabolites serve this purpose. epa.govosu.edu

In the case of phenylpyrazole insecticides, the sulfone metabolite is a key biomarker. Research on fipronil has firmly established that fipronil-sulfone is a useful and detectable biomarker of exposure in mammals. nih.govosu.edu One study identified fipronil-sulfone as the primary metabolite in the serum of dosed rats. nih.gov Significantly, the same study detected fipronil-sulfone in approximately 25% of serum samples from a human population with no known direct exposure, at concentrations ranging from 0.1 to 4 ng/mL. nih.gov This finding confirms its utility for monitoring background environmental exposure. nih.gov

Given the direct structural and metabolic analogy, this compound is the most logical and important analytical biomarker for assessing exposure to ethiprole. nih.govresearchgate.net The detection of this compound in environmental samples or biological tissues of non-target organisms would provide a direct measure of exposure to the parent insecticide.

| Biomarker | Parent Compound | Matrix | Significance |

| This compound | Ethiprole | Serum, Tissues, Urine, Feces | Direct indicator of exposure to ethiprole. |

| Fipronil-sulfone | Fipronil | Serum, Tissues, Urine, Feces | Well-established biomarker of exposure to fipronil, detected in human serum. osu.edunih.govosu.edu |

This table summarizes the key analytical biomarkers for exposure assessment of ethiprole and the related compound fipronil.

Future exploration in this area will focus on developing highly sensitive analytical methods for the routine detection of this compound in various biological matrices. This will aid in large-scale biomonitoring studies to understand the extent of environmental exposure to ethiprole in both wildlife and human populations.

Q & A

Q. How can researchers ensure data transparency and reproducibility in this compound studies?

- Methodological Answer : Adhere to FAIR principles : store raw data in repositories (e.g., Zenodo), publish detailed protocols on protocols.io , and report using ARRIVE 2.0 guidelines for animal studies. Include metadata on instrument calibration and reagent lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.